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molecular formula C19H17FN2 B1240670 6-(3-Cyano-5-fluorophenyl)-1,2-dihydro-2,2,4-trimethylquinoline

6-(3-Cyano-5-fluorophenyl)-1,2-dihydro-2,2,4-trimethylquinoline

Cat. No. B1240670
M. Wt: 292.3 g/mol
InChI Key: POQODJWQWWICOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05994544

Procedure details

This compound was prepared according to General Method 2 (EXAMPLE 9) from Compound 9 (46.4 mg, 0.14 mmol) and 3-bromo-5-fluorobenzonitrile (29.1 mg, 0.14 mmol). The crude material was purified to recrystallization from hexane to afford 15.8 mg (37%) of Compound 271. Data for Compound 271: 1H NMR (400 MHz, acetone-d6) 7.83 (app t, J=1.3, 1 H), 7.68 (dd, J=10.6, 4.0, 1 H), 7.43 (d, J=2.0, 1 H), 7.41 (dd, J=2.2, 1.2 1H) 7.35 (dd, J=8.3, 2.2, 1 H), 6.59 (d, J=8.4, 1 H), 5.35 (br s, 1 H), 5.39 (s, 1 H), 2.04 (s, 3 H), 1.28 (s, 6 H).
Quantity
46.4 mg
Type
reactant
Reaction Step One
Quantity
29.1 mg
Type
reactant
Reaction Step Two
Yield
37%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[C:17]2[C:12](=[CH:13][C:14](B(O)O)=[CH:15][CH:16]=2)[C:11]([CH3:21])=[CH:10][C:9]1([CH3:23])[CH3:22])=O)(C)(C)C.Br[C:25]1[CH:26]=[C:27]([CH:30]=[C:31]([F:33])[CH:32]=1)[C:28]#[N:29]>>[C:28]([C:27]1[CH:26]=[C:25]([C:14]2[CH:13]=[C:12]3[C:17](=[CH:16][CH:15]=2)[NH:8][C:9]([CH3:22])([CH3:23])[CH:10]=[C:11]3[CH3:21])[CH:32]=[C:31]([F:33])[CH:30]=1)#[N:29]

Inputs

Step One
Name
Quantity
46.4 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1C(C=C(C2=CC(=CC=C12)B(O)O)C)(C)C
Step Two
Name
Quantity
29.1 mg
Type
reactant
Smiles
BrC=1C=C(C#N)C=C(C1)F

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
This compound was prepared
CUSTOM
Type
CUSTOM
Details
The crude material was purified to recrystallization from hexane

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(C=C(C1)F)C=1C=C2C(=CC(NC2=CC1)(C)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 38.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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